molecular formula C6H7N3 B1327165 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile CAS No. 1071814-43-1

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Cat. No. B1327165
M. Wt: 121.14 g/mol
InChI Key: PYXBEBZQSMLHTC-UHFFFAOYSA-N
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Description

The compound 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. While the specific compound of interest is not directly synthesized or analyzed in the provided papers, related compounds with pyrazole rings and acetonitrile groups have been studied, which can offer insights into the chemistry of such structures.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions that can be performed under catalyst-free conditions or with the aid of a catalyst. For instance, a four-component reaction in water without a catalyst was used to synthesize 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives, indicating that similar conditions could potentially be applied to synthesize the compound of interest . Additionally, a sequential one-pot, four-component condensation reaction was employed to create 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, which can be functionalized at various positions to yield a wide array of compounds with diverse properties. The presence of the acetonitrile group in the compound of interest suggests a nitrile functionality, which is known for its reactivity and ability to participate in further chemical transformations.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry and materials science. For example, the synthesis of novel benzopyrimido[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives involved a ring transformation reaction, demonstrating the reactivity of the acetonitrile group in ring formation . Furthermore, the reactivity of the pyrazole ring allows for the creation of complex molecules with potential biological activities, as seen in the synthesis of glycosidase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives like 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile are influenced by the substituents attached to the pyrazole ring and the acetonitrile group. These properties can include solubility in various solvents, melting points, and stability. The presence of the acetonitrile group can also affect the compound's dipole moment and reactivity. Although the specific properties of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile are not detailed in the provided papers, the studies on related compounds suggest that such derivatives can exhibit significant biological activities, such as glycosidase inhibitory activity, which could be relevant for therapeutic applications .

Scientific Research Applications

Synthesis of Novel Derivatives

A study by Jiang et al. (2012) involved synthesizing novel derivatives from acetonitrile, focusing on their optical properties. They achieved this by combining acetonitrile with other compounds, resulting in derivatives that displayed varied absorption and emission spectra based on the substituents used in the synthesis process (Jiang, Liu, Lv, & Zhao, 2012).

Regioselective Synthesis

Kheder et al. (2014) explored the regioselective synthesis of pyrazole scaffolds attached to benzothiazole and benzimidazole moieties. Their process involved condensation reactions using acetonitrile and resulted in novel pyrazole derivatives (Kheder, Mabkhot, Zahian, & Mohamed, 2014).

Catalyst-Free Combinatorial Library

Kumaravel and Vasuki (2009) developed a catalyst-free combinatorial library of novel derivatives using a four-component reaction that included acetonitrile. This process, conducted in water at ambient temperature, emphasized the creation of diverse chromene-3-carbonitrile derivatives (Kumaravel & Vasuki, 2009).

Antioxidant Activity

El-Mekabaty (2015) synthesized heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-one moiety, using acetonitrile as a key intermediate. These compounds were evaluated for their antioxidant properties, with some showing activity nearly equal to ascorbic acid (El‐Mekabaty, 2015).

Functionalization of Methyl Groups

Lammers et al. (1995) investigated the functionalization of one methyl group in pyrazoles using acetonitrile. Their method provided a new route to azoles with a coordinating substituent, highlighting the versatility of acetonitrile in creating novel compounds (Lammers, Vollinga, Zandbergen, Cohen-Fernandes, & Habraken, 1995).

properties

IUPAC Name

2-(2-methylpyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXBEBZQSMLHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

CAS RN

1071814-43-1
Record name 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile
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Synthesis routes and methods

Procedure details

A mixture of tert-butyl 2-cyano-2-(1-methyl-1H-pyrazol-5-yl)acetate (130 mg, 0.588 mmol) in hexafluoroisopropanol (1 mL) was submitted to microwave radiation at 130° C. for 15 minutes. The reaction mixture was diluted with diethyl ether (30 mL), washed with water (5 mL) and brine (5 mL), dried over magnesium sulfate, filtered, concentrated under reduced pressure and dried under high vacuum to afford 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile (68.3 mg) as a pale yellow oil. 1H NMR (500 MHz, CDCl3) δ 3.77 (s, 2H), 3.89 (s, 3H), 6.30 (s, 1H), 7.45 (s, 1H).
Name
tert-butyl 2-cyano-2-(1-methyl-1H-pyrazol-5-yl)acetate
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

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